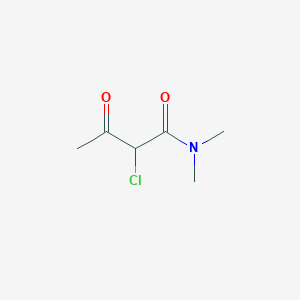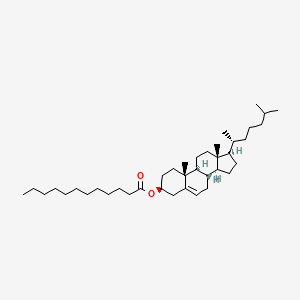
1-(2,4-Dimethylphenyl)ethanol
概要
説明
1-(2,4-Dimethylphenyl)ethanol is a compound that can form molecular complexes with various alcohols, as evidenced by the study of its related derivatives. The compound's structure allows it to engage in hydrogen bonding, which is a significant feature in the formation of these complexes. Although the provided papers do not directly discuss 1-(2,4-Dimethylphenyl)ethanol, they do provide insights into the behavior of structurally similar compounds, which can be extrapolated to understand the characteristics of 1-(2,4-Dimethylphenyl)ethanol.
Synthesis Analysis
The synthesis of compounds related to 1-(2,4-Dimethylphenyl)ethanol involves various chemical reactions, including condensation and substitution reactions. For instance, the synthesis of a related compound, 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol, was achieved through intraperitoneal administration in rats, indicating a metabolic pathway for its formation . Another related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was synthesized using a reaction between 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine . These methods provide a basis for understanding the potential synthetic routes that could be applied to 1-(2,4-Dimethylphenyl)ethanol.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2,4-Dimethylphenyl)ethanol has been determined using X-ray crystallography. For example, the crystal structure of a 1:2 molecular complex of 2,5-bis(2,4-dimethylphenyl)hydroquinone and ethanol revealed a centrosymmetric hydrogen-bonded adduct with a layer-type architecture . This suggests that 1-(2,4-Dimethylphenyl)ethanol could also form stable molecular complexes with alcohols, potentially exhibiting similar hydrogen bonding patterns.
Chemical Reactions Analysis
The chemical reactions involving compounds related to 1-(2,4-Dimethylphenyl)ethanol demonstrate the versatility of these molecules in forming various products. The Knoevenagel condensation reaction, for instance, was used to obtain 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde . This indicates that 1-(2,4-Dimethylphenyl)ethanol may also participate in condensation reactions, which could be useful in synthesizing new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1-(2,4-Dimethylphenyl)ethanol can be inferred from their molecular structures and synthesis methods. The ability to form hydrogen-bonded complexes suggests that 1-(2,4-Dimethylphenyl)ethanol may have a propensity for intermolecular interactions, which could influence its solubility and boiling point. The crystallographic data of related compounds provide insights into the potential crystal structure of 1-(2,4-Dimethylphenyl)ethanol, which could be useful in predicting its physical properties .
科学的研究の応用
X-Ray Crystal Structures and Molecular Complexes
- Researchers have explored the molecular complexes and X-ray crystal structures of various compounds related to 1-(2,4-Dimethylphenyl)ethanol. For instance, a study investigated the 1:2 molecular complex of 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol with ethanol, revealing insights into the crystal structures and hydrogen-bonded rings in these complexes (Toda, Tanaka, & Mak, 1985).
Theoretical Prediction in Kinetic Resolution
- The esterification of secondary alcohols, including compounds similar to 1-(2,4-Dimethylphenyl)ethanol, has been theoretically studied. One research utilized computational methods to predict enantioselectivity in the kinetic resolution of these alcohols, demonstrating the potential of structural modification for improved selectivity in such reactions (Larionov et al., 2012).
Plant-Mediated Asymmetric Reduction
- The bioreduction of similar compounds to 1-(2,4-Dimethylphenyl)ethanol using plant-based methods has been researched. A study highlighted the use of various vegetable roots as biocatalysts for synthesizing chiral alcohols, with sugar beet roots showing promising results. This method presented an environmentally friendly and highly selective approach for producing such alcohols (Pavoković et al., 2017).
Oxidation in Lignin Model Compounds
- The kinetics of oxidation of lignin model compounds related to 1-(2,4-Dimethylphenyl)ethanol have been studied. Research in this area focused on understanding the reaction mechanism and environmental implications of using chlorine dioxide in the oxidation process, offering insights into potential applications in pulp bleaching (Nie et al., 2014).
Gas-Phase Molecular Absorption Spectrometry
- Studies have been conducted on the use of gas-phase molecular absorption spectrometry as a detector in gas chromatography, analyzing mixtures that include compounds like 1-(2,4-Dimethylphenyl)ethanol. This research optimized various parameters for the determination of alcohols, contributing to advancements in analytical techniques (Sanz-Vicente et al., 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(2,4-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHQUGRUHBFDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912683 | |
| Record name | 1-(2,4-Dimethylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)ethanol | |
CAS RN |
5379-19-1, 99500-87-5 | |
| Record name | 1-(2,4-Dimethylphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5379-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 78938 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005379191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dimethylphenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099500875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5379-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Dimethylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5379-19-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(2,4-Dimethylphenyl)ethanol in the context of Boswellia ameero essential oil?
A1: 1-(2,4-Dimethylphenyl)ethanol was identified as a significant constituent of the essential oil extracted from the oleogum resin of Boswellia ameero, an endemic species from Soqotra. [] This compound, along with other major components like (3E,5E)-2,6-dimethyl-1,3,5,7-octatetraene and 3,4-dimethylstyrene, contributes to the unique chemical profile of B. ameero oil. [] Further research is needed to fully understand the specific biological activities and potential applications of 1-(2,4-Dimethylphenyl)ethanol, both individually and in synergy with other components of the essential oil.
Q2: How does the chemical composition of Boswellia ameero essential oil compare to other Boswellia species?
A2: The research highlights the distinct chemical profiles of essential oils extracted from three different Boswellia species: B. ameero, B. socotrana, and B. elongata. [] While 1-(2,4-Dimethylphenyl)ethanol is a prominent compound in B. ameero oil, it is not detected in significant amounts in the other two species. [] This difference in composition suggests potential variations in their biological activities and applications. For instance, B. socotrana oil, rich in (E)-2,3-epoxycarene and 1,5-isopropyl-2-methylbicyclo(3.1.0)hex-3-en-2-ol, exhibited higher antioxidant and anticholinesterase activities compared to B. ameero and B. elongata. [] This comparative analysis underscores the importance of studying individual _Boswellia species and their unique chemical constituents for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















